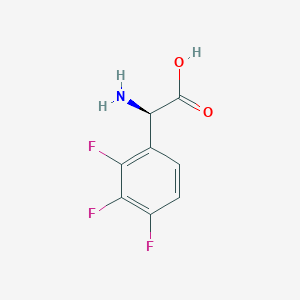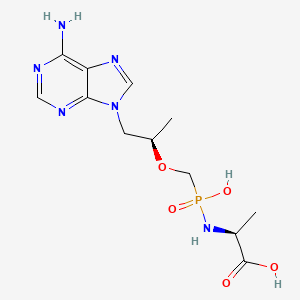
Tenofovir impurity 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir impurity 33 is a byproduct formed during the synthesis of tenofovir, an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug. This compound is one of several impurities that can be formed during the manufacturing process of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tenofovir impurity 33 involves several steps, starting from the key intermediates used in the production of tenofovir. One common synthetic route involves the use of chiral intermediates, such as ®-tenofovir phenyl ester and ®-tenofovir diphenyl ester. These intermediates are synthesized through reactions like the Mitsunobu reaction, which involves the stereospecific inversion of chiral centers .
Industrial Production Methods
Industrial production of tenofovir and its impurities, including this compound, typically involves large-scale chemical synthesis using validated methods to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and control the levels of impurities during production .
Analyse Des Réactions Chimiques
Types of Reactions
Tenofovir impurity 33 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .
Applications De Recherche Scientifique
Tenofovir impurity 33 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to monitor and control the purity of tenofovir during synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential effects on the efficacy and safety of tenofovir-based medications.
Industry: Used in quality control processes to ensure the consistency and safety of pharmaceutical products.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tenofovir impurity 33 include other impurities formed during the synthesis of tenofovir, such as:
- Tenofovir impurity I
- Tenofovir impurity K
- Tenofovir disoproxil fumarate impurities
Uniqueness
This compound is unique in its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct reaction conditions and the specific intermediates involved in its synthesis .
Propriétés
Formule moléculaire |
C12H19N6O5P |
|---|---|
Poids moléculaire |
358.29 g/mol |
Nom IUPAC |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1 |
Clé InChI |
VNZDKODEBZWTMP-SFYZADRCSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
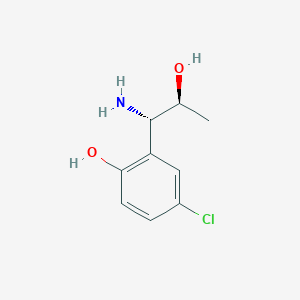

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
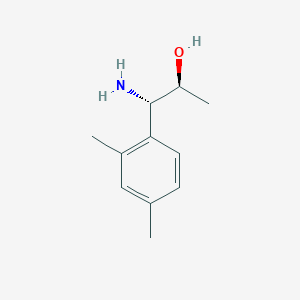

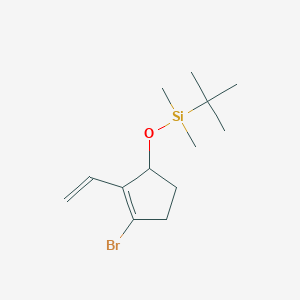
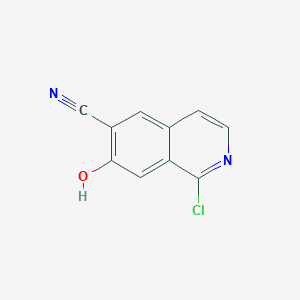
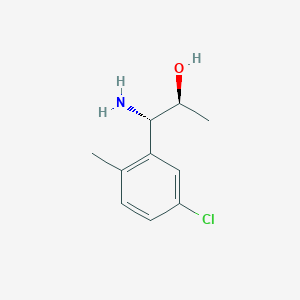
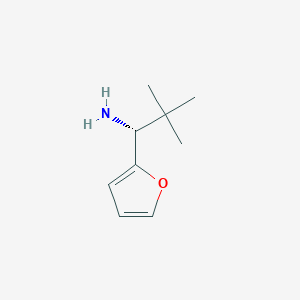
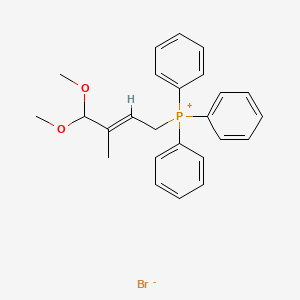
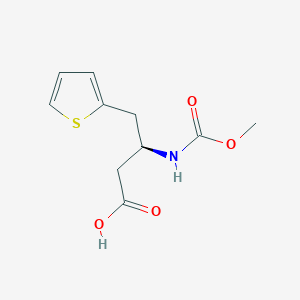
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
